![molecular formula C21H18N2O4 B12176992 Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12176992.png)
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of dihydroisoquinolinones. This compound is notable for its unique structure, which includes a cyclopropyl group, a dihydroisoquinolinone moiety, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction could produce reduced isoquinolinone compounds.
Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of isoquinoline structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar isoquinoline frameworks have been synthesized and evaluated for their ability to inhibit tumor growth in prostate and melanoma cancers. The structural modifications involving the cyclopropyl group enhance the bioactivity of these compounds, potentially leading to new treatments for resistant cancer forms .
Antimicrobial Activity
Research into the antimicrobial properties of isoquinoline derivatives suggests that Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate may also exhibit significant antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The process often employs reagents such as amines and carbonyl compounds to facilitate the formation of the isoquinoline nucleus .
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Cyclopropyl amine | Formation of isoquinoline structure |
2 | Acylation | Carbonyl compounds | Introduction of carbonyl functionality |
3 | Esterification | Methyl benzoate | Final product synthesis |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, a critical pathway for effective cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the isoquinoline core can lead to substantial differences in biological activity. Researchers are focusing on modifying the cyclopropyl group and other functional groups to enhance potency and selectivity against target cells .
Case Study: Anticancer Activity
A recent study synthesized a series of isoquinoline derivatives, including this compound, which were tested against prostate cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to earlier synthesized compounds without the cyclopropyl moiety .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoquinoline derivatives revealed that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. These findings support further exploration into its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s dihydroisoquinolinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroisoquinolinone derivatives, such as:
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have a related quinolone structure and are known for their pharmaceutical and biological activities.
Uniqueness
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the benzoate ester differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Biological Activity
Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis and Structural Characteristics
This compound belongs to a class of compounds derived from 3,4-dihydroisoquinolin-1(2H)-one. The synthesis typically involves the Castagnoli-Cushman reaction, which allows for the introduction of various substituents that enhance biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. A study demonstrated that certain derivatives exhibited significant activity against Pythium recalcitrans, an important pathogen in agriculture. The compound's efficacy was evaluated through quantitative structure–activity relationship (QSAR) modeling, revealing that specific structural elements, such as the C4-carboxyl group, are crucial for its antimicrobial action .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis. For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 mM against various cancer cell lines, suggesting strong potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
Structural Feature | Effect on Activity |
---|---|
C4-Carboxyl Group | Essential for antimicrobial activity |
Cyclopropyl Substituent | Enhances binding affinity to target sites |
Amide Linkage | Increases stability and bioavailability |
These features contribute to the compound's ability to interact effectively with biological targets.
Case Studies
Case Study 1: Antifungal Activity
In a controlled study, several derivatives of this compound were tested against Pythium recalcitrans. One derivative achieved a preventive efficacy of 96.5%, indicating its potential use in agricultural applications .
Case Study 2: Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines revealed that modifications to the benzoate moiety could significantly enhance anticancer properties. One derivative showed a notable reduction in cell viability at concentrations below 0.5 mM .
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18N2O4/c1-27-21(26)13-6-8-14(9-7-13)22-19(24)18-12-23(15-10-11-15)20(25)17-5-3-2-4-16(17)18/h2-9,12,15H,10-11H2,1H3,(H,22,24) |
InChI Key |
GFUHIHZONAUTIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
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